Dimethyl[(4-methylpiperidin-4-yl)methyl]amine dihydrochloride
Description
Properties
Molecular Formula |
C9H22Cl2N2 |
|---|---|
Molecular Weight |
229.19 g/mol |
IUPAC Name |
N,N-dimethyl-1-(4-methylpiperidin-4-yl)methanamine;dihydrochloride |
InChI |
InChI=1S/C9H20N2.2ClH/c1-9(8-11(2)3)4-6-10-7-5-9;;/h10H,4-8H2,1-3H3;2*1H |
InChI Key |
HZFWSPKLWUSEJY-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCNCC1)CN(C)C.Cl.Cl |
Origin of Product |
United States |
Preparation Methods
Condensation with Formaldehyde
In a protocol adapted from κ-opioid receptor antagonist syntheses, 4-methylpiperidin-4-ylmethanamine reacts with excess formaldehyde in methanol at 0–5°C. Sodium cyanoborohydride is employed as a selective reducing agent to yield the tertiary amine intermediate. The reaction proceeds via imine formation, followed by reduction to dimethylamine (Fig. 1A). Post-reduction, the free base is treated with HCl gas in ethanol to precipitate the dihydrochloride salt. This method achieves yields of 78–82% but requires careful pH control to avoid over-alkylation.
Borane-Mediated Reduction
Alternative approaches utilize borane-dimethyl sulfide (BH3·SMe2) for amide reduction. For example, coupling 4-methylpiperidine-4-carboxylic acid with dimethylamine via mixed carbonic anhydride intermediates generates an amide precursor, which is reduced with BH3·SMe2 in tetrahydrofuran (THF) at reflux. This method, while efficient (85% yield), demands anhydrous conditions and poses safety risks due to borane handling.
Nucleophilic Substitution Strategies
Nucleophilic displacement of leaving groups on piperidine derivatives provides a modular route to the target compound.
Chloride Displacement
4-(Chloromethyl)-4-methylpiperidine hydrochloride, synthesized via chlorination of 4-methylpiperidin-4-ylmethanol using thionyl chloride, reacts with dimethylamine in acetonitrile at 60°C. Triethylamine scavenges HCl, driving the reaction to completion. After 12 hours, the mixture is concentrated, and the residue is recrystallized from ethanol/ether to afford the dihydrochloride salt (70% yield).
Mitsunobu Reaction
A Mitsunobu-based approach couples 4-methylpiperidin-4-ylmethanol with dimethylamine using diethyl azodicarboxylate (DEAD) and triphenylphosphine. This method circumvents harsh acidic conditions but suffers from low atom economy due to stoichiometric phosphine oxide byproducts. Yields rarely exceed 65%.
Catalytic Hydrogenation and Debenzylation
Protective group strategies enable selective functionalization. Boc (tert-butyloxycarbonyl) and benzyl groups are frequently employed to mask reactive amines during synthesis.
Boc-Protected Intermediates
A patent-pending route begins with Boc-protected 4-methylpiperidin-4-ylmethanamine. Methylation using methyl iodide in the presence of potassium carbonate generates the dimethylated derivative. Subsequent Boc deprotection with HCl in dioxane yields the free amine, which is converted to the dihydrochloride salt (88% overall yield). This method minimizes side reactions, as Boc protection prevents over-alkylation.
Palladium-Catalyzed Debenzylation
Benzyl-protected intermediates, such as N-benzyl-4-methylpiperidin-4-ylmethanamine, undergo hydrogenolysis over palladium on carbon (Pd/C) in methanol under H2 atmosphere. After filtration and concentration, treatment with HCl/EtOAc precipitates the dihydrochloride salt. This route achieves 90% purity but requires high-pressure equipment.
Comparative Analysis of Methods
Optimization Challenges and Solutions
Epimerization Risks
Steric hindrance at the 4-position of piperidine minimizes epimerization during alkylation. However, acidic conditions in salt formation may protonate the amine, leading to racemization. Neutralization with NH4OH prior to HCl addition mitigates this issue.
Chemical Reactions Analysis
Types of Reactions
Dimethyl[(4-methylpiperidin-4-yl)methyl]amine dihydrochloride undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidation products.
Reduction: It can be reduced under specific conditions to yield different reduced forms.
Substitution: The compound can participate in substitution reactions, where one or more of its atoms are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce secondary amines. Substitution reactions can result in a variety of substituted derivatives .
Scientific Research Applications
Pharmaceutical Applications
1.1. Serotonergic Dysfunction Treatment
Dimethyl[(4-methylpiperidin-4-yl)methyl]amine dihydrochloride exhibits a strong affinity for serotonin receptors, particularly the 5-HT1A receptor. This property positions it as a candidate for treating various serotonergic dysfunctions such as anxiety, depression, and obsessive-compulsive disorders. The compound has shown agonist activity at these receptors, suggesting potential therapeutic benefits in managing mood disorders and related conditions .
1.2. Diabetes Management
Recent studies suggest that compounds similar to this compound can act as positive allosteric modulators of the glucagon-like peptide-1 receptor (GLP-1R). This modulation enhances insulin secretion and improves glucose handling, making it a promising agent in the management of type 2 diabetes . The ability to reduce food intake through GLP-1R stimulation further supports its potential in obesity treatment.
Synthesis and Chemical Properties
This compound can be synthesized through various chemical pathways involving piperidine derivatives. The synthesis typically involves reactions that yield high purity and yield suitable for pharmaceutical applications. The compound's stability under physiological conditions enhances its viability for therapeutic use .
Case Studies and Research Findings
3.1. Antiviral Potential
Research indicates that derivatives of this compound exhibit moderate antiviral activity against specific viral targets, with effective concentration (EC50) values ranging from 130 to 263 µM. This suggests potential applications in developing antiviral therapeutics.
3.2. Neuroprotective Effects
In studies focused on neuroprotection, the compound demonstrated significant effects in models of neurodegenerative diseases, particularly Alzheimer’s disease. Its ability to inhibit key enzymes involved in neurodegeneration positions it as a candidate for further research in neuroprotective therapies .
Comparative Analysis Table
| Application Area | Mechanism of Action | Potential Benefits |
|---|---|---|
| Serotonergic Dysfunction | Agonist at 5-HT1A receptors | Treatment of anxiety and depression |
| Diabetes Management | Positive allosteric modulation of GLP-1R | Improved insulin secretion and glucose handling |
| Antiviral Activity | Inhibition of viral replication | Development of antiviral drugs |
| Neuroprotection | Enzyme inhibition (e.g., acetylcholinesterase) | Potential treatment for Alzheimer’s disease |
Mechanism of Action
The mechanism of action of Dimethyl[(4-methylpiperidin-4-yl)methyl]amine dihydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to receptors in the central nervous system, modulating their activity and influencing neurotransmitter release. This interaction can lead to various physiological effects, depending on the specific receptors and pathways involved .
Comparison with Similar Compounds
Structural and Molecular Comparisons
The table below compares key structural and molecular attributes of dimethyl[(4-methylpiperidin-4-yl)methyl]amine dihydrochloride with analogous compounds:
Key Observations :
- Substituent Effects : The target compound’s 4-methylpiperidin-4-yl core and dimethylamine group may enhance steric hindrance and basicity compared to simpler amines like [(1-Methylpiperidin-4-yl)methyl]amine dihydrochloride .
- Electron-Withdrawing Groups : Compounds with trifluoromethylphenyl groups (e.g., ) exhibit increased lipophilicity and metabolic stability, influencing bioavailability.
Physicochemical Properties
| Compound | Purity | Melting Point | Solubility | Boiling Point | Refractive Index |
|---|---|---|---|---|---|
| This compound | N/A | N/A | Likely water-soluble | N/A | N/A |
| [(1-Methylpiperidin-4-yl)methyl]amine Dihydrochloride | >98% | N/A | Soluble in polar solvents | N/A | 1.490 |
| 4-(Aminomethyl)piperidin-1-ylmethanone dihydrochloride | >98% | >300°C | Soluble in DMSO, water | N/A | N/A |
| 1-(Pyrimidin-2-yl)piperidin-4-amine dihydrochloride | >95% | N/A | Soluble in water, methanol | N/A | N/A |
Key Observations :
Key Observations :
Key Observations :
Biological Activity
Dimethyl[(4-methylpiperidin-4-yl)methyl]amine dihydrochloride, also known as a piperidine derivative, has garnered attention for its biological activities, particularly in pharmacological applications. This article explores its biological properties, mechanisms of action, and relevant research findings.
- Chemical Name : this compound
- Molecular Formula : C₉H₁₈Cl₂N₂
- Molecular Weight : 223.16 g/mol
The biological activity of this compound can be attributed to its interaction with various neurotransmitter systems. It primarily acts as a cholinergic agent , influencing acetylcholine receptors, which are crucial for cognitive function and memory. The compound's structure allows it to penetrate the blood-brain barrier, making it a candidate for treating neurodegenerative diseases.
Biological Activities
- Neuropharmacological Effects
- Antidepressant Properties
- Anticancer Activity
Table 1: Summary of Biological Activities
Case Study: Cognitive Enhancement
In a study examining the effects of various piperidine derivatives on cognitive function, dimethyl[(4-methylpiperidin-4-yl)methyl]amine was shown to significantly improve memory retention in rodent models. The compound's ability to inhibit AChE was linked to its cognitive-enhancing properties, suggesting potential therapeutic applications in Alzheimer's disease .
Case Study: Antidepressant Efficacy
Another research effort focused on the antidepressant effects of piperidine compounds, including dimethyl[(4-methylpiperidin-4-yl)methyl]amine. In this study, chronic administration resulted in reduced depressive behaviors in mice, correlating with increased levels of serotonin and norepinephrine in the brain .
Q & A
Q. What are the key synthetic routes for preparing dimethyl[(4-methylpiperidin-4-yl)methyl]amine dihydrochloride, and what reaction conditions are critical?
The synthesis typically involves multi-step reactions starting with piperidine derivatives and methylamine. Key steps include:
- Amination : Reacting piperidin-4-amine with methyl groups under controlled temperatures (room temperature to 50°C) in polar aprotic solvents like dimethylformamide (DMF) .
- Salt formation : Treating the free base with hydrochloric acid to yield the dihydrochloride salt, enhancing solubility and stability . Optimization focuses on solvent choice, temperature control, and purification via column chromatography .
Q. How is the compound characterized to confirm its structural integrity and purity?
Standard analytical methods include:
Q. What are the primary biological targets or pathways associated with this compound?
The compound interacts with neurotransmitter receptors (e.g., serotonin or dopamine receptors) and enzymes like acetylcholinesterase. In vitro assays using radioligand binding or fluorescence polarization are employed to quantify receptor affinity (e.g., IC₅₀ values) .
Advanced Research Questions
Q. How can conflicting data on receptor binding affinities be resolved in structure-activity relationship (SAR) studies?
Contradictions may arise from variations in assay conditions (e.g., pH, ionic strength) or stereochemical impurities. Strategies include:
- Dose-response validation : Repeating assays with standardized protocols .
- Chiral resolution : Using chiral HPLC to isolate enantiomers, as stereochemistry significantly impacts binding .
- Computational modeling : Molecular docking simulations (e.g., AutoDock Vina) to predict binding modes and refine SAR hypotheses .
Q. What methodologies optimize yield in large-scale synthesis while maintaining enantiomeric excess?
Advanced approaches include:
- Flow chemistry : Continuous reactors improve heat/mass transfer and reduce side reactions .
- Catalytic asymmetric synthesis : Chiral catalysts (e.g., BINAP-metal complexes) to control stereochemistry .
- DoE (Design of Experiments) : Statistical optimization of temperature, solvent ratios, and catalyst loading .
Q. How do physicochemical properties (e.g., logP, solubility) influence in vivo pharmacokinetics?
The dihydrochloride salt improves aqueous solubility, critical for bioavailability. Key assessments include:
Q. What strategies address discrepancies between in vitro potency and in vivo efficacy?
Discrepancies may stem from metabolic instability or off-target effects. Solutions involve:
- Metabolite identification : LC-MS/MS to detect hepatic metabolites (e.g., cytochrome P450-mediated oxidation) .
- Prodrug design : Masking amine groups with labile protecting groups to enhance stability .
- PET imaging : Radiolabeled analogs (e.g., ¹¹C or ¹⁸F) to track biodistribution in animal models .
Data Analysis and Experimental Design
Q. How should researchers interpret contradictory spectral data (e.g., NMR splitting patterns)?
Contradictions often arise from dynamic effects (e.g., rotamers) or impurities. Remedies include:
- Variable-temperature NMR : To observe coalescence of split peaks at higher temperatures .
- 2D NMR (COSY, NOESY) : To resolve overlapping signals and confirm spatial proximity of protons .
Q. What statistical methods are appropriate for analyzing dose-response data in receptor studies?
- Non-linear regression : Four-parameter logistic models (e.g., GraphPad Prism) to calculate EC₅₀/IC₅₀ .
- ANOVA with post-hoc tests : For comparing multiple treatment groups (e.g., Tukey’s HSD) .
- Hill slope analysis : To assess cooperativity in receptor-ligand interactions .
Tables of Key Data
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
